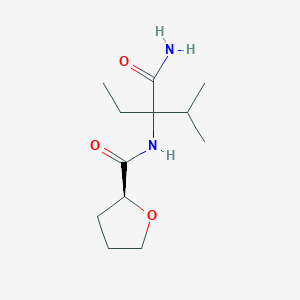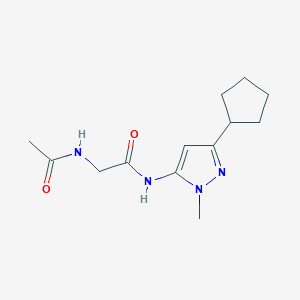![molecular formula C15H15F3N4O B7648399 4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648399.png)
4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a tool for studying various biological processes. TFP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied in vitro and in vivo.
Mécanisme D'action
4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one has been shown to selectively activate Gαq-coupled receptors, such as the M1 muscarinic acetylcholine receptor, by stabilizing the active conformation of the receptor. This leads to the activation of downstream signaling pathways, such as the phospholipase C (PLC) pathway, which results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 activates the release of calcium ions from intracellular stores, while DAG activates protein kinase C (PKC). This compound has also been shown to selectively inhibit Kv1.3 channels by binding to a specific site on the channel, which leads to the inhibition of potassium efflux and the depolarization of the cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on its target. In neurons, this compound has been shown to increase intracellular calcium levels and enhance synaptic transmission. In immune cells, this compound has been shown to inhibit potassium efflux and decrease cytokine production, which has potential applications in the treatment of autoimmune diseases. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, which has potential applications in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one has several advantages as a tool for scientific research, including its high potency and specificity for its targets, its ability to selectively activate or inhibit signaling pathways, and its ability to modulate protein-protein interactions. However, this compound also has limitations, including its potential toxicity and off-target effects, which must be carefully considered in experimental design.
Orientations Futures
There are several future directions for the use of 4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one in scientific research, including the development of new analogs with improved potency and selectivity, the identification of new targets for this compound, and the application of this compound in vivo for the treatment of various diseases. Additionally, the use of this compound in combination with other tools, such as optogenetics and CRISPR/Cas9, may provide new insights into biological processes and potential therapeutic targets.
Méthodes De Synthèse
The synthesis of 4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one has been achieved through various methods, including the reaction of 2-(trifluoromethyl)benzylamine with 4-chloro-1-butanol to form 4-(2-(trifluoromethyl)phenyl)piperazin-1-ol, which is then reacted with 1-acetyl-5-chloro-1H-pyrazole to yield this compound. Another method involves the reaction of 2-(trifluoromethyl)benzylamine with 4-(1H-pyrazol-5-ylmethyl)-1-piperazinecarboxylic acid, followed by the removal of the carboxylic acid group to form this compound. These methods have been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one has been used as a tool in various scientific research applications, including neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been used to study the role of G protein-coupled receptors (GPCRs) in signal transduction pathways. This compound has been shown to selectively activate Gαq-coupled receptors, which has led to the identification of new GPCR signaling pathways. In pharmacology, this compound has been used as a tool to study the structure and function of ion channels, such as the voltage-gated potassium channel Kv1.3. This compound has been shown to selectively inhibit Kv1.3 channels, which has potential applications in the treatment of autoimmune diseases. In biochemistry, this compound has been used as a tool to study protein-protein interactions, such as the interaction between the transcription factor NF-κB and its inhibitor IκBα. This compound has been shown to selectively inhibit the interaction between NF-κB and IκBα, which has potential applications in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c16-15(17,18)12-4-2-1-3-11(12)13-14(23)19-7-8-22(13)9-10-5-6-20-21-10/h1-6,13H,7-9H2,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDPUMYKGXQYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)C2=CC=CC=C2C(F)(F)F)CC3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]-2,2-dimethylpropanoate](/img/structure/B7648318.png)
![Oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648325.png)
![N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7648327.png)
![3-chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4-hydroxybenzamide](/img/structure/B7648333.png)
![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-(5-fluoropyridin-3-yl)ethanamine](/img/structure/B7648335.png)
![(7-bromo-5-methyl-1-benzofuran-2-yl)-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7648342.png)
![Methyl 2,2-dimethyl-3-[(2-methylpyridin-3-yl)methylamino]propanoate](/img/structure/B7648347.png)

![N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide](/img/structure/B7648366.png)
![N-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7648368.png)

![4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide](/img/structure/B7648378.png)
![Methyl 5-[(2-fluorobenzoyl)amino]pyridine-2-carboxylate](/img/structure/B7648397.png)
![4-(Cyclobutanecarbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648410.png)